molecular formula C11H9FN2 B12954103 6-Fluoro-2-naphthimidamide

6-Fluoro-2-naphthimidamide

Cat. No.: B12954103
M. Wt: 188.20 g/mol
InChI Key: MROSPVSSZGLHQT-UHFFFAOYSA-N
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Description

6-Fluoro-2-naphthimidamide is a fluorinated organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of a fluorine atom on the naphthalene ring, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-naphthimidamide typically involves the introduction of a fluorine atom into the naphthalene ring followed by the formation of the imidamide group. One common method involves the reaction of 6-fluoro-2-naphthoic acid with appropriate reagents to form the desired imidamide. The reaction conditions often include the use of catalysts and specific solvents to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-naphthimidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted naphthimidamides .

Mechanism of Action

The mechanism of action of 6-Fluoro-2-naphthimidamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide biosynthesis. This inhibition leads to the depletion of nucleotide pools necessary for DNA and RNA synthesis, ultimately resulting in cancer cell death .

Comparison with Similar Compounds

  • 6-Fluoro-2-naphthoic acid
  • 6-Amidino-2-naphthol methanesulfonate
  • Fluoroimidazoles

Comparison: 6-Fluoro-2-naphthimidamide stands out due to its unique combination of a fluorinated naphthalene ring and an imidamide group. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 6-Fluoro-2-naphthoic acid is primarily used as a precursor in synthesis, this compound’s imidamide group allows for more diverse chemical modifications and applications .

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

6-fluoronaphthalene-2-carboximidamide

InChI

InChI=1S/C11H9FN2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H3,13,14)

InChI Key

MROSPVSSZGLHQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1C(=N)N

Origin of Product

United States

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